molecular formula C17H12ClN7OS B14101111 3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-phenyl-1,2,4-triazin-5-ol

3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-phenyl-1,2,4-triazin-5-ol

Cat. No.: B14101111
M. Wt: 397.8 g/mol
InChI Key: LKWHVQPANLPXRP-UHFFFAOYSA-N
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Description

3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-phenyl-1,2,4-triazin-5-ol is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a triazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-phenyl-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of the tetrazole and triazine precursors. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form the tetrazole ring. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the cyclization with a phenyl-substituted triazine precursor under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-phenyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-phenyl-1,2,4-triazin-5-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-phenyl-1,2,4-triazin-5-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The tetrazole and triazine rings can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • **3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazole
  • **4-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazine

Uniqueness

What sets 3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-phenyl-1,2,4-triazin-5-ol apart is the combination of the tetrazole and triazine rings with the phenyl group, which can result in unique chemical and biological properties. This compound’s structure allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12ClN7OS

Molecular Weight

397.8 g/mol

IUPAC Name

3-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-6-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H12ClN7OS/c18-12-6-8-13(9-7-12)25-14(20-23-24-25)10-27-17-19-16(26)15(21-22-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,22,26)

InChI Key

LKWHVQPANLPXRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)SCC3=NN=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

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